molecular formula C19H27FN2O B11394489 4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone

4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone

Cat. No.: B11394489
M. Wt: 318.4 g/mol
InChI Key: ZDRSEWISQOMKLL-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the hydrogenation of pyridine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Ketone Moiety: The ketone group can be introduced through oxidation reactions of secondary alcohols or through the use of organometallic reagents such as Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity as a dopamine transporter inhibitor.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with molecular targets such as the dopamine transporter. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine transporter inhibitors, which are used in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a similar piperidine structure.

    1-(4-Fluorobenzyl)piperidin-4-yl 4-fluorophenyl methanol: A compound with similar fluorophenyl and piperidine moieties, used in antimalarial research.

Uniqueness

4-Fluorophenyl 2-(2-piperidylethyl)piperidyl ketone is unique due to its specific combination of a fluorophenyl group and a piperidyl ketone moiety, which imparts distinct chemical and biological properties. Its potential as a dopamine transporter inhibitor makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

(4-fluorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H27FN2O/c20-17-9-7-16(8-10-17)19(23)22-14-5-2-6-18(22)11-15-21-12-3-1-4-13-21/h7-10,18H,1-6,11-15H2

InChI Key

ZDRSEWISQOMKLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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